1-benzyl-4-methyl-1H-pyrazol-3-ol
Overview
Description
1-Benzyl-4-methyl-1H-pyrazol-3-ol is a heterocyclic compound featuring a pyrazole ring substituted with a benzyl group at the first position, a methyl group at the fourth position, and a hydroxyl group at the third position. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-4-methyl-1H-pyrazol-3-ol can be synthesized through various synthetic routes. One common method involves the reaction of 3-methyl-1-phenyl-5-pyrazolone with benzyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and automated systems may also be employed to streamline the process.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-4-methyl-1H-pyrazol-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: Electrophilic substitution reactions can occur at the benzyl or methyl positions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of benzyl ketone or aldehyde derivatives.
Reduction: Formation of benzyl alcohol or amine derivatives.
Substitution: Formation of halogenated pyrazole derivatives.
Scientific Research Applications
1-Benzyl-4-methyl-1H-pyrazol-3-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-benzyl-4-methyl-1H-pyrazol-3-ol involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. For example, it may inhibit enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
1-Phenyl-3-methyl-1H-pyrazol-5-ol: Similar structure but with a phenyl group instead of a benzyl group.
4,4’-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): Contains two pyrazole rings linked by an arylmethylene bridge.
Uniqueness: 1-Benzyl-4-methyl-1H-pyrazol-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzyl group enhances lipophilicity, potentially improving cell membrane permeability and bioavailability.
Biological Activity
1-Benzyl-4-methyl-1H-pyrazol-3-ol is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its chemical properties, biological mechanisms, and potential applications in medicinal chemistry, particularly focusing on its antiproliferative and antimicrobial activities.
Chemical Structure and Properties
This compound features a pyrazole ring with a benzyl group at the first position, a methyl group at the fourth position, and a hydroxyl group at the third position. This unique substitution pattern contributes to its distinct chemical and biological properties, enhancing its lipophilicity and potential bioavailability.
Antiproliferative Activity
Recent studies have highlighted the antiproliferative effects of pyrazole derivatives, including this compound. For example, research on related compounds indicates that they can inhibit cell proliferation through various pathways, including modulation of the mTORC1 signaling pathway. One study demonstrated that certain benzamide derivatives derived from pyrazole exhibited submicromolar antiproliferative activity against cancer cell lines, suggesting that this compound might share similar mechanisms of action .
Table 1: Summary of Antiproliferative Studies
Compound | Cell Line | EC50 (μM) | Mechanism of Action |
---|---|---|---|
N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide | MIA PaCa-2 | <0.5 | mTORC1 inhibition |
This compound | TBD | TBD | TBD |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:
Enzyme Inhibition: The hydroxyl group may facilitate interactions with enzyme active sites, leading to inhibition of key metabolic pathways involved in cell proliferation.
Receptor Modulation: The compound may act as a modulator for various receptors, influencing signaling pathways critical for cell survival and growth.
Autophagy Regulation: Similar compounds have been shown to affect autophagy processes by modulating mTORC1 activity, which is crucial for cellular homeostasis and response to stress conditions .
Case Studies
In one notable study involving related pyrazole compounds, researchers found that specific derivatives could significantly reduce mTORC1 activity while increasing basal autophagy levels. This dual action suggests potential therapeutic applications in cancer treatment by targeting metabolic stress responses in tumor cells .
Properties
IUPAC Name |
2-benzyl-4-methyl-1H-pyrazol-5-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-9-7-13(12-11(9)14)8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,12,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLTDBSDFIDXAFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(NC1=O)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50395291 | |
Record name | 3H-Pyrazol-3-one, 1,2-dihydro-4-methyl-1-(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50395291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53409-18-0 | |
Record name | 3H-Pyrazol-3-one, 1,2-dihydro-4-methyl-1-(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50395291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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